molecular formula C25H20BrNO4 B4909455 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B4909455
M. Wt: 478.3 g/mol
InChI Key: MMLCAMAQYVGEKG-KGENOOAVSA-N
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Description

4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes bromobenzyl, methoxyphenyl, and oxazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps. One common route includes the reaction of 4-bromobenzyl alcohol with 3-methoxyphenylacetic acid under specific conditions to form an intermediate compound. This intermediate is then reacted with 4-methylphenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(4E)-4-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO4/c1-16-6-10-18(11-7-16)24-27-21(25(28)31-24)14-19-4-3-5-22(29-2)23(19)30-15-17-8-12-20(26)13-9-17/h3-14H,15H2,1-2H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLCAMAQYVGEKG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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